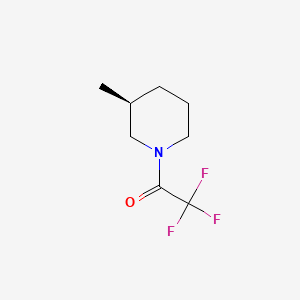
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methylpiperidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in the aromatic ring structure.
1-Trifluoroacetyl piperidine: Similar piperidine structure but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of the piperidine ring.
Uniqueness
PIPERIDINE, 3-METHYL-1-(TRIFLUOROACETYL)-, (S)- is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Propiedades
Número CAS |
159651-11-3 |
|---|---|
Fórmula molecular |
C8H12F3NO |
Peso molecular |
195.185 |
Nombre IUPAC |
2,2,2-trifluoro-1-[(3S)-3-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO/c1-6-3-2-4-12(5-6)7(13)8(9,10)11/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
RFFFANRDPGCDDD-LURJTMIESA-N |
SMILES |
CC1CCCN(C1)C(=O)C(F)(F)F |
Sinónimos |
Piperidine, 3-methyl-1-(trifluoroacetyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















